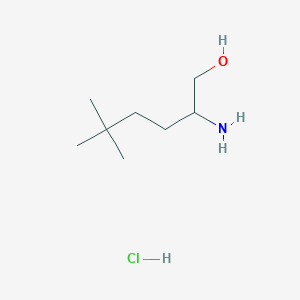

2-Amino-5,5-dimethylhexan-1-ol hydrochloride

Übersicht

Beschreibung

2-Amino-5,5-dimethylhexan-1-ol hydrochloride is an aliphatic secondary amine . It is used in the preparation of glycosyl β-amino acids with antitubercular activity . The molecular formula of this compound is C8H20ClNO and it has a molecular weight of 181.7 g/mol .

Synthesis Analysis

The synthesis of amines like 2-Amino-5,5-dimethylhexan-1-ol hydrochloride can involve several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Wissenschaftliche Forschungsanwendungen

Photochemical Dimerization

Compounds such as 2-aminopyridines undergo photochemical reactions, highlighting the potential of amino-functionalized compounds in photochemical synthesis and the study of unique chemical dimerization processes. This application suggests that 2-Amino-5,5-dimethylhexan-1-ol hydrochloride could be explored in the context of photochemical reactions or as a building block in the synthesis of complex molecules through light-induced processes (Taylor & Kan, 1963).

Synthesis of Antiviral Agents

Aminochloropurine derivatives have been utilized in the synthesis of antiviral compounds, demonstrating the role of amino-functionalized chemicals in medicinal chemistry and drug design. This suggests that 2-Amino-5,5-dimethylhexan-1-ol hydrochloride could potentially serve as a precursor or intermediate in the synthesis of new antiviral drugs or therapeutic agents (Harnden et al., 1987).

Combustion Chemistry Studies

Research on the combustion behavior of dimethylhexane provides insights into the combustion characteristics of hydrocarbons, which is crucial for the development of alternative fuels and understanding the combustion mechanisms of complex molecules. This indicates a potential application of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride in fuel research, especially in understanding the effects of functional groups on combustion properties (Sarathy et al., 2014).

Environmentally Benign Synthesis

The synthesis of isoxazole derivatives in aqueous media without using catalysts highlights an application in green chemistry, suggesting that 2-Amino-5,5-dimethylhexan-1-ol hydrochloride could be explored for environmentally friendly chemical synthesis processes (Dou et al., 2013).

Chemical Biology and Neurodegenerative Diseases

Compounds with amino functionalities have been studied for their potential in inhibiting neurofibrillary tangles and beta-amyloid plaques, relevant to Alzheimer's disease research. This suggests a possible research application of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride in the study of neurodegenerative diseases and the development of therapeutic strategies (Shoghi-Jadid et al., 2002).

Eigenschaften

IUPAC Name |

2-amino-5,5-dimethylhexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-8(2,3)5-4-7(9)6-10;/h7,10H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUCETGCADVWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5-dimethylhexan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)

amine hydrochloride](/img/structure/B1526130.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)